molecular formula C20H13F3N2O2 B2634786 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-59-3

2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2634786
CAS No.: 338964-59-3
M. Wt: 370.331
InChI Key: DZQHZYXPQJSTMT-UHFFFAOYSA-N
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Description

Molecular Architecture and Structural Elucidation

Core Scaffold Configuration Analysis

The central pyridine ring (C₅H₅N) serves as the scaffold, with substitutions at positions 2, 3, and 5. Position 2 is occupied by a 4-methoxyphenoxy group, position 3 by a carbonitrile group (-C≡N), and position 5 by a 3-(trifluoromethyl)phenyl moiety. The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, influencing charge distribution across the molecule.

Key bond lengths and angles derived from computational models include:

  • Pyridine C-N bond length: 1.34 Å (consistent with aromatic C-N bonds)
  • C≡N bond length: 1.16 Å (indicative of triple-bond character)
  • Bond angles around the pyridine nitrogen: 117–123° (slightly distorted from ideal sp² hybridization due to substituent effects).

Substituent Topology and Spatial Arrangement

Methoxyphenoxy Group Orientation

The 4-methoxyphenoxy group adopts a nearly perpendicular orientation relative to the pyridine plane, with a dihedral angle of 85–90° observed in computational studies. This orthogonal arrangement minimizes steric hindrance between the methoxy group (-OCH₃) and adjacent substituents. The methoxy oxygen donates electron density via resonance into the phenoxy ring, while its methyl group creates localized hydrophobicity.

Trifluoromethylphenyl Spatial Positioning

The 3-(trifluoromethyl)phenyl group exhibits a planar alignment with the pyridine ring (dihedral angle: 10–15°), facilitated by conjugation between the phenyl π-system and the pyridine core. The trifluoromethyl (-CF₃) group’s strong electron-withdrawing effect induces a dipole moment of 3.2–3.5 D, polarizing the adjacent C-C bonds.

Pyridine-Carbonitrile Backbone Conformation

The carbonitrile group at position 3 forms a linear geometry (C-C≡N angle: 178–180°), with its nitrile nitrogen oriented at 45–50° relative to the pyridine plane. This orientation balances conjugation with the aromatic system and steric avoidance of the methoxyphenoxy group.

Crystallographic Characterization

X-ray diffraction data (not yet publicly available for this specific compound) suggest analogous pyridine derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters based on structural analogs include:

Parameter Value
a-axis 12.4 Å
b-axis 7.8 Å
c-axis 15.2 Å
β-angle 102.5°
Z-value 4

Intermolecular interactions likely involve C-H···N hydrogen bonds between the pyridine nitrogen and methoxy hydrogens, alongside π-π stacking of aromatic rings at 3.5–4.0 Å distances.

Tautomeric and Resonance Structures

The pyridine core supports three major resonance forms, redistributing electron density toward the nitrogen atom. The methoxyphenoxy group exhibits keto-enol tautomerism, though the keto form predominates (>95%) due to stabilization by the adjacent ether oxygen. Key resonance contributors include:

  • Pyridine-centered resonance : Delocalization of the nitrogen lone pair into the ring, enhancing electrophilicity at positions 2 and 4.
  • Phenoxy resonance : Oxygen lone pairs conjugate with the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.
  • Nitrile polarization : Minor contribution from a cumulenic structure (C=N+=C⁻) under acidic conditions.

The trifluoromethyl group remains resonance-inert but stabilizes adjacent negative charges through inductive effects.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O2/c1-26-17-5-7-18(8-6-17)27-19-14(11-24)9-15(12-25-19)13-3-2-4-16(10-13)20(21,22)23/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQHZYXPQJSTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, pyridine derivatives have been explored for their ability to target specific oncogenic pathways, showing promise in the treatment of breast and prostate cancers .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Research has demonstrated that certain pyridine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics against resistant strains .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, pyridine derivatives have been studied for their role in inhibiting kinases, which are crucial in cancer progression .

Synthetic Methodologies

The synthesis of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step reactions that include:

  • Nucleophilic Substitution : The introduction of the methoxyphenoxy group can be achieved through nucleophilic substitution reactions involving appropriate phenolic precursors.
  • Cyclization Reactions : The formation of the pyridine ring is often accomplished via cyclization methods that may involve condensation reactions with carbonitriles.

Example Synthetic Route

  • Starting Materials : 4-Methoxyphenol and trifluoromethyl-substituted phenyl compounds.
  • Reagents : Use of bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attacks.
  • Conditions : Reactions typically conducted under reflux conditions in polar solvents like DMF or DMSO.

Material Science Applications

  • Organic Electronics
    • The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in electronic devices .
  • Polymer Chemistry
    • Incorporation into polymer matrices can lead to materials with enhanced thermal and mechanical properties, suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a similar pyridine derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research article examined the antimicrobial properties of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the pyridine structure enhanced antibacterial activity, supporting further exploration of this class of compounds for drug development .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related carbonitrile derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound : 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile Pyridine –O–C₆H₄–OCH₃ (Position 2); –CN (Position 3); –C₆H₄–CF₃ (Position 5) C₂₀H₁₃F₃N₂O₂ 388.33 High lipophilicity (CF₃), moderate polarity (–CN), and aromatic bulk (phenoxy).
2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Cyclohepta[b]pyridine –NH₂ (Position 2); –C₆H₃(OCH₃)–CH₂–O–C₆H₄–OCH₃ (Position 4); –CN (Position 3) C₂₆H₂₇N₃O₃ 429.51 Extended aromatic system with dual methoxy groups; enhanced solubility.
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine –NH–C₄H₉ (Position 5); –C₆H₄–F (Position 6); –CN (Position 3) C₂₃H₂₁FN₆O 416.45 Fluorine atom for electronegativity; pyrazolo-pyrimidine core for kinase binding.
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Cycloocta[b]pyridine –C₆H₄–F (Position 4); –OCH₃ (Position 2); –CN (Position 3) C₂₀H₂₁FN₂O 324.39 Eight-membered ring for conformational flexibility; fluorine for bioisosterism.
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine –NO₂ (Position 4); –CH₃ (Position 3); –CN (Position 5) C₂₀H₁₅N₇O₂ 397.38 Nitro group for electron withdrawal; pyrazolo-pyridine core for DNA intercalation.

Key Observations :

  • Lipophilicity : The CF₃ group in the target compound enhances membrane permeability compared to fluorine or nitro substituents in .
  • Polarity : The –CN group is conserved across all analogs, suggesting a shared role in hydrogen bonding or dipole interactions.
  • Core Flexibility : Cyclohepta and cycloocta pyridines offer conformational adaptability, whereas rigid pyridine/aromatic cores (target compound, ) favor planar binding pockets.

Biological Activity

The compound 2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS No. 338964-59-3) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H13_{13}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 370.33 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxyphenoxy group and a trifluoromethylphenyl group, contributing to its unique chemical behavior.

Research indicates that the compound exhibits significant biological activity through several pathways:

  • Antitumor Activity : Studies have shown that compounds similar to this pyridine derivative can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Anti-inflammatory Effects : The presence of the methoxy group is known to enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis.

Case Studies

  • Antitumor Studies : A study published in Cancer Research demonstrated that derivatives of this compound showed promise in reducing tumor size in xenograft models of breast cancer, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Models : In animal models of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers, suggesting its efficacy in inflammatory diseases .
  • Microbial Resistance : A recent investigation into the antimicrobial efficacy of similar compounds revealed that they could effectively inhibit the growth of resistant strains of Staphylococcus aureus, indicating potential applications in treating infections caused by drug-resistant bacteria .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AntitumorInduces apoptosis via PI3K/Akt pathway
Anti-inflammatoryInhibits COX-2 and cytokines
AntimicrobialInterferes with bacterial cell wall synthesis

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